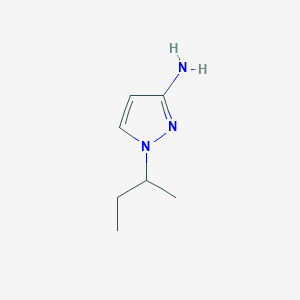
1-(Butan-2-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(Butan-2-yl)-1H-pyrazol-3-amine” is an organic compound that contains a butyl group and a pyrazole group. The butyl group is a four-carbon alkyl radical or substituent group derived from either of the two isomers of butane . The term “butan-2-yl” refers to a secondary butyl group, which connects at one of the non-terminal (internal) carbon atoms .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves reactions with aminonitriles . A convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles has been proposed . The α-aminoamidines obtained can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .Molecular Structure Analysis
The molecular structure of “this compound” is based on the butan-2-yl group and the pyrazole group. The butan-2-yl group is chiral, meaning it has a non-superimposable mirror image. The carbon atom at position 2 is a stereocenter, having four different groups attached .Scientific Research Applications
Reactivity and Synthesis
Synthesis and Reactivity : 1-(Butan-2-yl)-1H-pyrazol-3-amine shows significant reactivity in the synthesis of various compounds. For example, it can undergo acylation with carboxylic acids chlorides, forming corresponding amides, which are important in the creation of biologically active compounds (Mironovich & Shcherbinin, 2014).
Formation of Pyrano[3,2-c]Coumarins : The compound is used in the synthesis of pyrano[3,2-c]coumarins, a class of biologically significant molecules, under solvent-free conditions. This synthesis is noteworthy for its high regioselectivity and environmentally friendly approach (Mahato et al., 2017).
Biological Activities and Medicinal Chemistry
Antitumor, Antifungal, and Antibacterial Properties : Derivatives of this compound have been studied for their potential antitumor, antifungal, and antibacterial properties. These properties are attributed to specific pharmacophore sites within the molecule (Titi et al., 2020).
Anticancer and Antimicrobial Activities : Another study synthesized derivatives of this compound and evaluated their antimicrobial and anticancer activities, highlighting the potential of these derivatives in therapeutic applications (Rathinamanivannan et al., 2019).
Applications in Organic Chemistry
Catalysis and Polymerization : Compounds containing this compound have been used as catalysts for various chemical reactions, including polymerization, indicating their utility in synthetic organic chemistry (Matiwane et al., 2020).
Synthesis of Functionalized Pyrazoles : The compound plays a role in the synthesis of functionalized pyrazoles, which are important in the development of new pharmaceuticals and agrochemicals (Tang et al., 2014).
Environmental and Green Chemistry
- Green Chemistry Applications : Its derivatives are utilized in green chemistry, such as in water-based multicomponent domino reactions, to create densely functionalized organic compounds, emphasizing the importance of environmentally friendly synthesis methods (Prasanna et al., 2013).
properties
IUPAC Name |
1-butan-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-6(2)10-5-4-7(8)9-10/h4-6H,3H2,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXLEATWNKMVOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2943971.png)
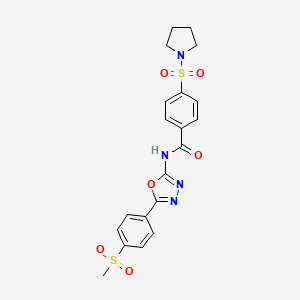
![5-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2943974.png)
![8-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2943975.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2943978.png)
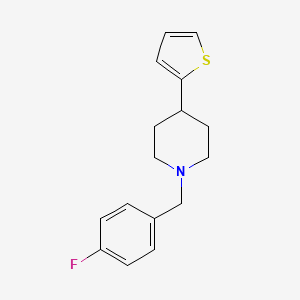
![2,7-Dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2943980.png)
![N-(4-bromophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2943982.png)
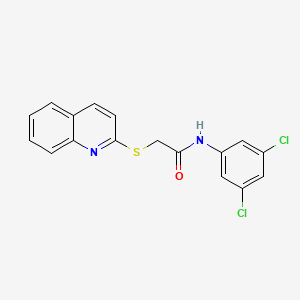
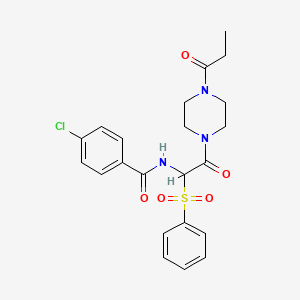
![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2943986.png)
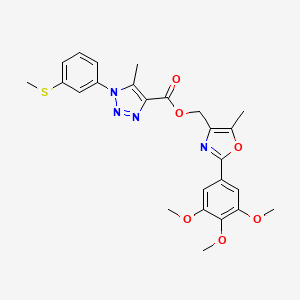
![1,7-dimethyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2943991.png)